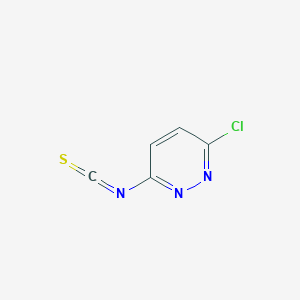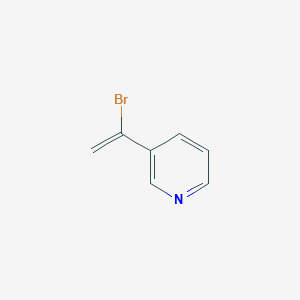
1-(4-Nitrophenyl)-3-butyn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrophenyl)-3-butyn-1-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a butynol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3-butyn-1-ol typically involves the reaction of 4-nitrobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(4-Nitrophenyl)-3-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: 1-(4-Nitrophenyl)-3-butyn-1-one.
Reduction: 1-(4-Aminophenyl)-3-butyn-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Nitrophenyl)-3-butyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Nitrophenyl)-3-butyn-1-ol is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity.
相似化合物的比较
1-(4-Nitrophenyl)-2-propyn-1-ol: Similar structure but with a shorter carbon chain.
1-(4-Nitrophenyl)-3-butyn-2-ol: Similar structure but with the hydroxyl group on a different carbon atom.
4-Nitrophenylacetylene: Lacks the hydroxyl group but retains the nitrophenyl and alkyne functionalities.
Uniqueness: 1-(4-Nitrophenyl)-3-butyn-1-ol is unique due to the combination of its nitrophenyl and butynol moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
1-(4-nitrophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9NO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h1,4-7,10,12H,3H2 |
InChI 键 |
RPIMUJOTKHMQIL-UHFFFAOYSA-N |
规范 SMILES |
C#CCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13697350.png)
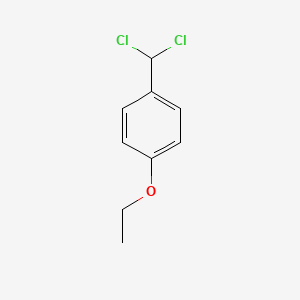
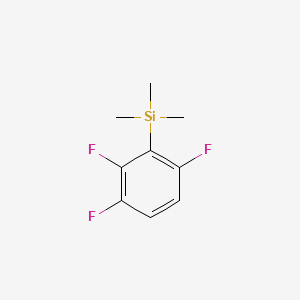
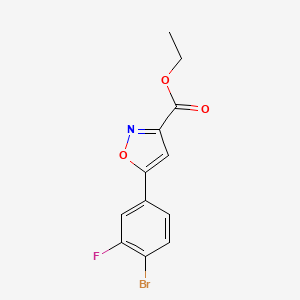
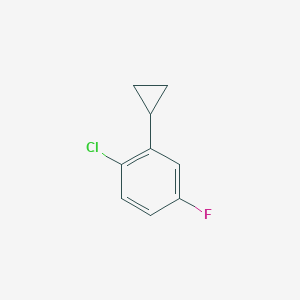
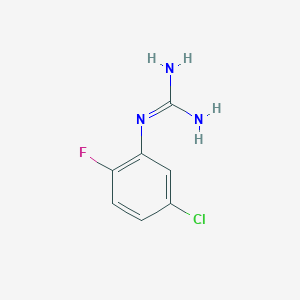
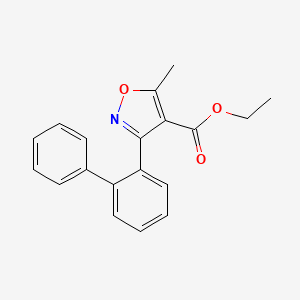

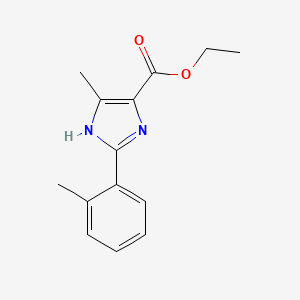
![2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
![5,6-Dibromobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13697424.png)
